molecular formula C11H11ClN4OS B2724252 2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide CAS No. 2411277-85-3

2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2724252
CAS No.: 2411277-85-3
M. Wt: 282.75
InChI Key: MHEVJQRSZRORQS-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 5-propyl-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, the thiadiazole moiety is known to inhibit enzymes such as cholinesterase and to modulate the activity of GABA receptors in the brain. This modulation can prevent neurons from firing excessively, which is beneficial in treating conditions like epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the thiadiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and development .

Properties

IUPAC Name

2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-2-4-8-15-16-11(18-8)14-10(17)7-5-3-6-13-9(7)12/h3,5-6H,2,4H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEVJQRSZRORQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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